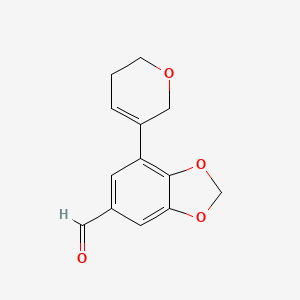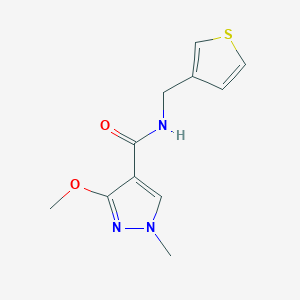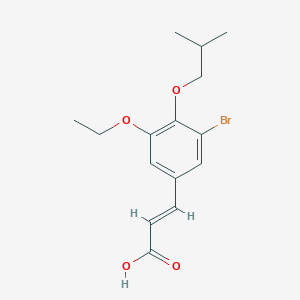
(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid, also known as BEIA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of phenylacrylic acids and has been studied for its potential therapeutic applications.
作用机制
The exact mechanism of action of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid is not fully understood. However, it has been suggested that (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid may exert its therapeutic effects by modulating various signaling pathways in the body. (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has been shown to inhibit the activity of several enzymes and transcription factors that are involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has been shown to improve insulin sensitivity and glucose uptake in diabetic mice.
实验室实验的优点和局限性
One of the advantages of using (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid in lab experiments is its high purity and stability. (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid is also relatively easy to synthesize and can be obtained in good yield. However, one of the limitations of using (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid is its potential toxicity. Further studies are needed to determine the safety and toxicity of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid in humans.
未来方向
There are several future directions for the study of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid. One area of research is the development of more potent and selective (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid analogs. Another area of research is the investigation of the potential use of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid in the treatment of neurodegenerative diseases. Finally, the safety and toxicity of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid need to be further investigated in order to determine its potential use as a therapeutic agent.
合成方法
The synthesis of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid involves the reaction of 3-bromo-5-ethoxy-4-isobutoxyphenylboronic acid with ethyl acrylate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and in the presence of a base. The product is obtained in good yield and high purity.
科学研究应用
(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(E)-3-[3-bromo-5-ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO4/c1-4-19-13-8-11(5-6-14(17)18)7-12(16)15(13)20-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJWEHULFISUOW-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)Br)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide](/img/structure/B2640270.png)
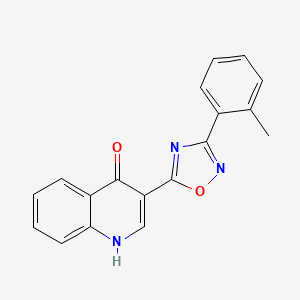
![5-Methyl-7-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2640272.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2640275.png)

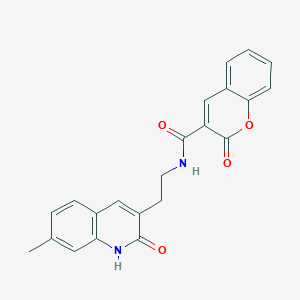
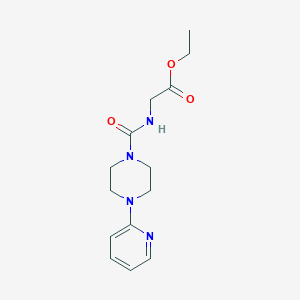
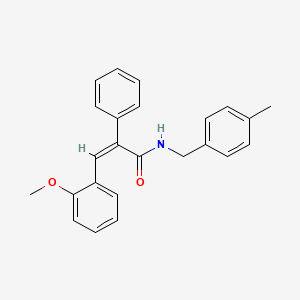
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2640286.png)
![3-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2640287.png)
